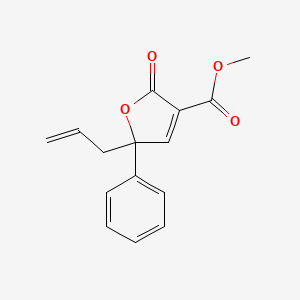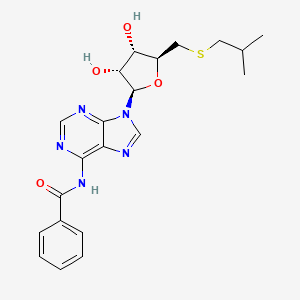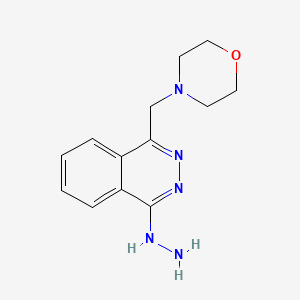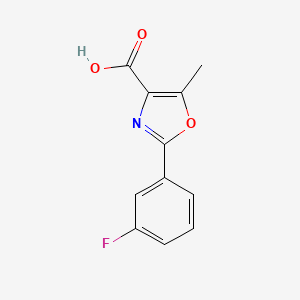![molecular formula C16H11N B12897390 Dibenzo[d,f]indole](/img/structure/B12897390.png)
Dibenzo[d,f]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo[d,f]indole is a polycyclic aromatic compound that consists of an indole core fused with two benzene rings. This structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research. The compound’s stability and electronic characteristics are particularly noteworthy, contributing to its applications in organic electronics, photonics, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dibenzo[d,f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition-metal-free synthesis, which employs a Smiles rearrangement. This method involves the reaction of 2-(1H-indol-2-yl)phenol with 1,2-dihalobenzenes or 2-halonitroarenes . The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, often around 100°C, under a nitrogen atmosphere to prevent oxidation.
Industrial Production Methods: While industrial-scale production methods for this compound are less documented, they likely involve similar synthetic routes with optimizations for yield and purity. Large-scale synthesis would require careful control of reaction conditions and purification processes to ensure the compound meets the necessary specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[d,f]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated forms of this compound.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or halogens (Cl₂, Br₂) for halogenation are typically employed.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation might yield dibenzoquinones, while substitution reactions can produce nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Dibenzo[d,f]indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research into this compound derivatives explores their potential as therapeutic agents, particularly in targeting specific biological pathways.
Wirkmechanismus
The mechanism by which dibenzo[d,f]indole and its derivatives exert their effects depends on the specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, interference with DNA replication, or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Carbazole: Another polycyclic aromatic compound with a similar structure but differing in the position of nitrogen atoms.
Indole: The core structure of dibenzo[d,f]indole, which lacks the additional fused benzene rings.
Dibenzofuran: Similar in structure but contains an oxygen atom instead of nitrogen.
Uniqueness: this compound’s unique combination of stability, electronic properties, and reactivity distinguishes it from these similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C16H11N |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
phenanthro[9,8a-b]pyrrole |
InChI |
InChI=1S/C16H11N/c1-2-6-13-12(5-1)11-15-16(9-10-17-15)8-4-3-7-14(13)16/h1-11H |
InChI-Schlüssel |
SXNHJLPLCXYSAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC3=NC=CC34C=CC=CC4=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)


![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)




![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)

